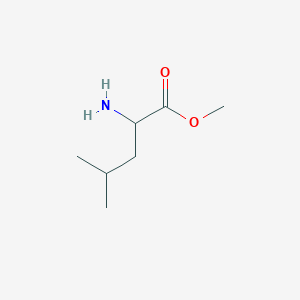![molecular formula C14H9Cl3N2O B8271500 1H-Benzimidazole, 2-[(2,4,5-trichlorophenoxy)methyl]- CAS No. 16883-23-1](/img/structure/B8271500.png)
1H-Benzimidazole, 2-[(2,4,5-trichlorophenoxy)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole, 2-[(2,4,5-trichlorophenoxy)methyl]- is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring substituted with a 2,4,5-trichlorophenoxy methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-[(2,4,5-trichlorophenoxy)methyl]- typically involves the reaction of 2,4,5-trichlorophenol with a suitable benzodiazole precursor under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the reaction with a benzodiazole derivative in the presence of a suitable solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1H-Benzimidazole, 2-[(2,4,5-trichlorophenoxy)methyl]- may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction under optimized conditions, and the purification of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1H-Benzimidazole, 2-[(2,4,5-trichlorophenoxy)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced benzodiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced benzodiazole derivatives.
科学的研究の応用
1H-Benzimidazole, 2-[(2,4,5-trichlorophenoxy)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 1H-Benzimidazole, 2-[(2,4,5-trichlorophenoxy)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.
Fenoprop: Another compound with a 2,4,5-trichlorophenoxy group, used as a herbicide.
Uniqueness
1H-Benzimidazole, 2-[(2,4,5-trichlorophenoxy)methyl]- is unique due to its benzodiazole core, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern and the presence of the benzodiazole ring make it a valuable compound for various research applications.
特性
CAS番号 |
16883-23-1 |
|---|---|
分子式 |
C14H9Cl3N2O |
分子量 |
327.6 g/mol |
IUPAC名 |
2-[(2,4,5-trichlorophenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H9Cl3N2O/c15-8-5-10(17)13(6-9(8)16)20-7-14-18-11-3-1-2-4-12(11)19-14/h1-6H,7H2,(H,18,19) |
InChIキー |
GFRZLMJKJQYBAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC(=C(C=C3Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


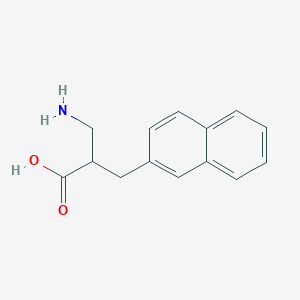
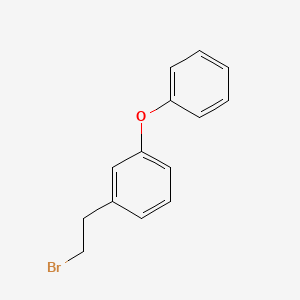
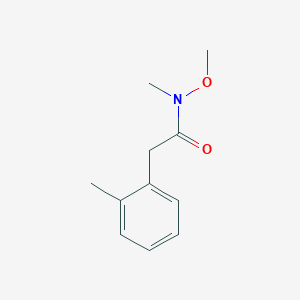
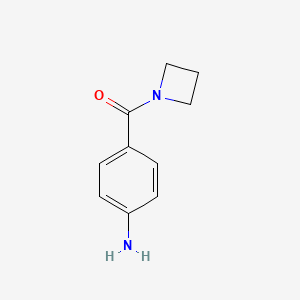

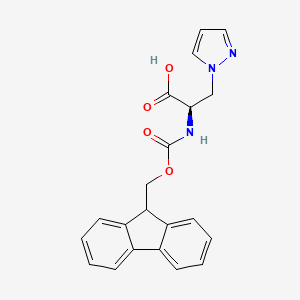
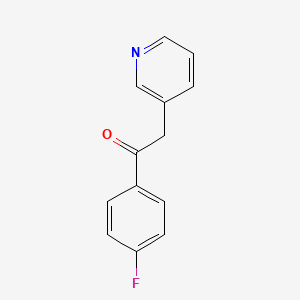
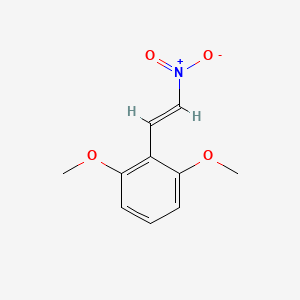
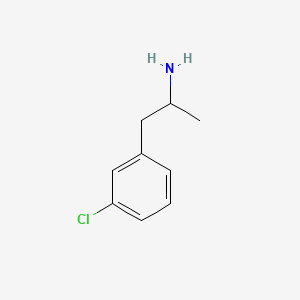

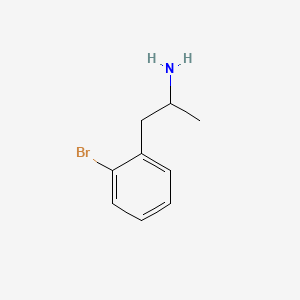
![1-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B8271493.png)

